molecular formula C5H5ClO2S2 B8717099 4-Methylthiophene-3-sulfonyl chloride CAS No. 88100-85-0

4-Methylthiophene-3-sulfonyl chloride

Cat. No.: B8717099
CAS No.: 88100-85-0
M. Wt: 196.7 g/mol
InChI Key: MRPVZLLLSNFAEA-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-sulfonyl chloride is a high-purity chemical reagent intended for research use only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic uses or human consumption. As a member of the heteroaromatic sulfonyl chloride family, this compound is a valuable synthetic intermediate in organic chemistry and drug discovery. Sulfonyl chlorides are highly reactive and typically undergo facile nucleophilic substitution reactions. A primary application for reagents of this class is the synthesis of sulfonamide derivatives through reaction with primary or secondary amines . The resulting sulfonamides are a crucial pharmacophore in medicinal chemistry, found in molecules with a wide range of biological activities. Furthermore, this compound can be used to prepare sulfonate esters upon reaction with alcohols . The unique electronic properties of the thiophene ring, compared to a simple benzene ring, can influence the reactivity of the sulfonyl chloride group and the metabolic profile of the final molecules, making it a valuable building block for researchers seeking to explore novel chemical space. Always refer to the Safety Data Sheet (SDS) before use and handle with appropriate safety precautions.

Properties

CAS No.

88100-85-0

Molecular Formula

C5H5ClO2S2

Molecular Weight

196.7 g/mol

IUPAC Name

4-methylthiophene-3-sulfonyl chloride

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3

InChI Key

MRPVZLLLSNFAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Herbicide Development

One of the primary applications of 4-methylthiophene-3-sulfonyl chloride is as an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl. This herbicide acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants, which halts cell division and inhibits weed growth.

Case Study: Thiencarbazone-Methyl

  • Active Ingredient : Thiencarbazone-methyl
  • Mechanism : ALS inhibition
  • Target Weeds : Gramineous and broad-leaved weeds
  • Application Method : Soil application and foliar spraying
  • Efficacy : Effective against species like crab grass, Amaranthus retroflexus, and Cyperus rotundus

The synthesis process involves reacting this compound with other reagents to produce thiencarbazone-methyl with high purity and yield. This compound has demonstrated excellent control over various weed species in agricultural settings, making it a valuable tool for crop management .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Reactions Involving this compound

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides.
  • Formation of Sulfonyl Isocyanates : It can be converted into sulfonyl isocyanates, which are useful in synthesizing triazolinones and other nitrogen-containing heterocycles .

Medicinal Chemistry

Research has indicated that thiophene derivatives exhibit a range of biological activities, including anticancer and anti-diabetic effects. The unique structure of this compound allows for modifications that enhance its pharmacological properties.

  • Anticancer Activity : Studies have shown that thiophene derivatives can inhibit tumor growth through various mechanisms.
  • Anti-Diabetic Effects : Some derivatives demonstrate potential in managing blood glucose levels by targeting specific metabolic pathways .

Data Table: Summary of Applications

Application AreaCompound/DerivativeMechanism/UseEfficacy/Notes
Herbicide DevelopmentThiencarbazone-methylALS inhibitionEffective against multiple weed species
Synthetic Organic ChemistryVarious sulfonamidesNucleophilic substitutionVersatile building block for complex syntheses
Medicinal ChemistryThiophene derivativesAnticancer and anti-diabetic activitiesExhibits significant biological activity

Comparison with Similar Compounds

4-(Trifluoromethyl)thiophene-3-sulfonyl Chloride

Structural Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group at the 4-position of the thiophene ring .

  • Molecular Formula : C₅H₂ClF₃O₂S₂ (vs. C₅H₅ClO₂S₂ for the methyl analogue).
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride moiety, thereby enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
  • Physicochemical Properties :
    • Higher molecular weight (250.65 g/mol vs. ~192.68 g/mol).
    • Increased lipophilicity due to the -CF₃ group, reducing solubility in polar solvents.
  • Applications : Preferred in reactions requiring rapid sulfonylation under mild conditions .

4′-Methylbiphenyl-3-sulfonyl Chloride

Structural Differences : Features a biphenyl backbone with a methyl group on the distal phenyl ring and a sulfonyl chloride on the proximal phenyl ring .

  • Molecular Formula : C₁₃H₁₁ClO₂S (vs. C₅H₅ClO₂S₂ for the thiophene analogue).
  • Steric and Electronic Effects :
    • The biphenyl system introduces steric hindrance, slowing reactions with bulky nucleophiles.
    • The methyl group on the distal ring exerts minimal electronic influence on the sulfonyl chloride.
  • Physicochemical Properties :
    • Higher molecular weight (266.74 g/mol) and melting point due to extended conjugation.
    • Improved solubility in aromatic solvents (e.g., toluene) compared to thiophene derivatives.
  • Applications : Used in synthesizing biphenyl-based sulfonamides for pharmaceutical intermediates .

[3-(4-Methoxyphenoxy)Phenyl]Sulfonyl Chloride

Structural Differences: Contains a methoxyphenoxy substituent on the phenyl ring adjacent to the sulfonyl chloride group .

  • Molecular Formula : C₁₃H₁₁ClO₄S (vs. C₅H₅ClO₂S₂ for the thiophene analogue).
  • Electronic Effects :
    • The methoxy (-OCH₃) group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to methyl or -CF₃ substituents.
  • Physicochemical Properties: Moderate solubility in chloroform and methanol due to polar ether linkages. Molecular weight: 298.74 g/mol.
  • Applications : Ideal for synthesizing sulfonated polymers or surfactants requiring balanced polarity .

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Structural Differences : An aliphatic sulfonyl chloride with a trifluoromethyl group directly bonded to the sulfur atom .

  • Molecular Formula : CClF₃O₂S (vs. C₅H₅ClO₂S₂ for the thiophene analogue).
  • Reactivity :
    • Extremely reactive due to the strong electron-withdrawing -CF₃ group and aliphatic structure.
    • Volatile (boiling point: 29–32°C), requiring low-temperature handling.
  • Applications : A key reagent in triflation reactions, often used in catalysis and advanced material synthesis .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most industrially viable method, detailed in CN111732568B , begins with methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate (I). This cyclic ketone undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in the presence of N-methylmorpholine as a catalyst. The reaction proceeds at 0–5°C to form intermediate (II), a mesylated derivative. Subsequent treatment with anhydrous sodium sulfide in acetonitrile under oxygen flow triggers aromatization, yielding thiophene intermediate (III). Finally, chlorine gas oxidizes the sulfide to the sulfonyl chloride, producing 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride (IV) after crystallization (Fig. 1).

Key Data:

StepReagents/ConditionsYieldPurity
S1MsCl, NMM, 0–5°C98%97%
S2Na₂S, O₂, 25–30°C81%
S3Cl₂, 0–5°C90%99%

This method avoids hazardous diazotization and reduces acidic waste compared to older routes. However, the use of chlorine gas necessitates specialized handling.

Direct Chlorosulfonation of 4-Methylthiophene

Two-Step Sulfonation-Chlorination

A scalable approach adapted from US7091204B2 involves treating 3-methylthiophene with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 10°C, followed by chlorosulfonic acid (ClSO₃H) at -10°C. The first step introduces a sulfonic acid group at the 3-position, while the second converts it to sulfonyl chloride (Fig. 2).

Key Data:

StepReagents/ConditionsYield
S1SO₂Cl₂, CH₂Cl₂, 10°C25%
S2ClSO₃H, -10°C25%

While straightforward, this method’s low yield (25% overall) and corrosive reagents limit its industrial adoption.

Halogen Exchange Reactions

Displacement of Bromine with Sulfonyl Chloride

US20050043536 reports bromine-to-sulfonyl chloride substitution in dichlorothiophenes. Applying this to 4-methyl-3-bromothiophene with SO₂Cl₂ and AlCl₃ may yield the target compound. However, no explicit examples exist in the literature reviewed.

Green Chemistry Approaches

Solvent and Catalyst Optimization

The RSC Supporting Information highlights acetonitrile as an effective polar aprotic solvent for sulfonylation. Replacing traditional solvents like toluene with acetonitrile improved yields in related reactions by 15–20%. Catalytic N-methylmorpholine, as used in CN111732568B , reduces stoichiometric waste compared to triethylamine.

Comparative Analysis of Methods

MethodYieldCostEnvironmental ImpactScalability
Cyclization (CN111732568B)90%MediumLow wasteHigh
Direct Sulfonation25%LowHigh corrosivesModerate
Theoretical Thiol RouteModerateLow

Q & A

Q. What are the standard synthetic routes for 4-Methylthiophene-3-sulfonyl chloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 4-methylthiophene derivatives using chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Key steps include:

Thiophene functionalization : Introduce sulfonic acid groups via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions.

Chlorination : React the sulfonic acid intermediate with SOCl₂ at reflux (70–80°C) for 4–6 hours.
Critical parameters:

  • Reagent stoichiometry : Excess SOCl₂ ensures complete conversion .
  • Solvent choice : Anhydrous dichloromethane or toluene prevents hydrolysis .
  • Purification : Distillation or recrystallization improves purity (>95% by HPLC) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Confirm structure and purity using:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (no direct proton signal). Compare with literature data for analogous thiophene sulfonyl chlorides .
  • IR spectroscopy : Detect S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M]⁺ at m/z 225.083 for C₇H₆Cl₂O₂S) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack .
  • Solvent effects : Use COSMO-RS to simulate reaction kinetics in polar aprotic solvents (e.g., DMF), which stabilize transition states .
  • Case study : Compare computed activation energies for reactions with amines vs. alcohols to guide reagent selection .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., sulfonation regioselectivity)?

  • Methodological Answer : Conflicting data may arise from:
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) on the thiophene ring can redirect sulfonation to less sterically hindered positions. Optimize directing groups using Hammett parameters .
  • Catalytic additives : Add Lewis acids (e.g., AlCl₃) to enhance regioselectivity in mixed solvents (e.g., CH₂Cl₂/Et₂O) .
  • Validation : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and adjust reaction conditions .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or 3-sulfonyl positions to assess electronic effects on reactivity .
  • Biological testing : Screen analogs for enzyme inhibition (e.g., kinase assays) using standardized protocols .
  • Data analysis : Correlate Hammett σ values with bioactivity using multivariate regression models .

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